2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole
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Overview
Description
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with bromine, difluoromethyl, and a dioxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with brominating agents and difluoromethylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)-1,3-thiazole
- 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
- 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Uniqueness
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of both difluoromethyl and dioxolane groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-7-11-3(4(14-7)5(9)10)6-12-1-2-13-6/h5-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLJRLLVZDGQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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